Product packaging for furo[3,2-g][1]benzofuran(Cat. No.:CAS No. 211-47-2)

furo[3,2-g][1]benzofuran

Cat. No.: B14764020
CAS No.: 211-47-2
M. Wt: 158.15 g/mol
InChI Key: XZCBORHLENMXRB-UHFFFAOYSA-N
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Description

Furo[3,2-g][1]benzofuran is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound is part of the benzofuran family, a class of heterocycles known for a wide spectrum of biological and pharmacological activities. A closely related compound, 5H-furo[3,2-g]chromone, has been identified as a key structural motif in novel cytotoxic agents. Research has demonstrated that derivatives based on this core structure show significant sensitivity against breast cancer cell lines (e.g., MCF-7) and exhibit potent in vitro inhibitory activity against p38α MAP kinase, a target in oncological and inflammatory disease pathways . Cell cycle analysis and apoptosis detection studies indicate that these compounds can induce G2/M phase arrest and activate caspases-9 and -3, triggering programmed cell death in cancer cells . The furo[3,2]benzofuran structure is a privileged scaffold for designing new therapeutic candidates. Its core serves as a versatile building block for further chemical functionalization and optimization, making it a valuable compound for researchers exploring new anticancer chemotherapeutics and kinase inhibitors . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6O2 B14764020 furo[3,2-g][1]benzofuran CAS No. 211-47-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211-47-2

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

furo[3,2-g][1]benzofuran

InChI

InChI=1S/C10H6O2/c1-2-8-4-6-12-10(8)9-7(1)3-5-11-9/h1-6H

InChI Key

XZCBORHLENMXRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C1C=CO3)OC=C2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of Furo 3,2 G 1 Benzofuran Systems

Strategic Approaches to the Furo[3,2-g]Current time information in Oskarshamn, SE.benzofuran (B130515) Core Synthesis

The primary strategies for assembling the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran skeleton can be broadly categorized into cycloaddition reactions, intramolecular cyclization and annulation protocols, and palladium-catalyzed cross-coupling and C-H activation reactions.

Cycloaddition reactions represent a powerful tool for the convergent synthesis of complex cyclic systems. In the context of furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran synthesis, the hetero-Diels-Alder reaction is of particular importance.

The inverse-electron-demand Diels-Alder (IED-DA) reaction involves the [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. This polarity is the reverse of the normal Diels-Alder reaction. The IED-DA reaction is particularly useful for synthesizing heterocyclic systems. For instance, electron-deficient azadienes like 1,2,4,5-tetrazines, 1,2,4-triazines, and 1,2-diazines react with electron-rich dienophiles. nih.gov The reaction typically proceeds through a three-step sequence: (1) the initial [4+2] cycloaddition to form a bicyclic intermediate, (2) a retro-Diels-Alder reaction involving the expulsion of a small molecule (like N₂), and (3) an aromatization step to yield the final heterocyclic product. nih.gov

While a powerful method for heterocycle synthesis, specific applications of the IED-DA reaction for the direct construction of the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran core are not widely documented in recent literature. However, the principles are well-established. For example, iron(III)-catalyzed asymmetric IED-DA reactions of dioxopyrrolidines with simple olefins have been shown to produce bicyclic dihydropyran derivatives in high yields and enantioselectivity, demonstrating the utility of this approach in creating fused oxygen-containing heterocycles. rsc.org

Intramolecular cyclization and annulation (ring-forming) reactions are among the most common and effective methods for building the benzofuran core, which is the fundamental building block of the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran system. These reactions involve forming one of the furan (B31954) rings by creating a new carbon-oxygen or carbon-carbon bond within a single molecule.

Key strategies include:

Cyclization of Alkynyl Ethers : A prevalent method involves the intramolecular cyclization of an aryl alkynyl ether. For example, a 7-methoxy-2-methyl-1-benzofuran derivative has been synthesized starting from vanillin, which is converted to a propargyl ether that subsequently cyclizes. jocpr.com

Domino Reactions : Lewis acid-promoted domino reactions can be employed to construct benzofuran derivatives efficiently. A reaction between 2,4-diyn-1-ols and dicarbonyl compounds, catalyzed by boron trifluoride diethyl etherate, proceeds through propargylation, intramolecular cyclization, isomerization, and finally benzannulation to give the desired products in high yields. nih.gov

Annulation Strategies : Various annulation protocols, which involve the formation of a new ring onto a pre-existing one, are utilized. These often involve cycloaddition-type mechanisms.

[4+1] Annulation : Catalyst-free [4+1] cycloaddition of ortho-hydroxyphenyl-substituted para-quinone methides with sulfur ylides can produce trans-2,3-dihydrobenzofurans, which are versatile precursors to other functionalized benzofurans. researchgate.net

[3+2] Annulation : A highly enantioselective [3+2] annulation has been developed using N-2,2,2-trifluoroethylisatin ketimines and 3-alkylidene benzofuranones. This method constructs complex spiro[benzofuran-pyrrolidine]indolinedione structures. rsc.org

[4+3] Annulation : Benzofuran-fused 1,4-diazepinones have been synthesized through a formal [4+3] cycloaddition of benzofuran-derived azadienes and α-bromohydroxamates, demonstrating the utility of this strategy in building seven-membered rings fused to a benzofuran core. rsc.org

Table 1: Examples of Intramolecular Cyclization and Annulation Reactions
Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct TypeReference
Domino Reaction2,4-diyn-1-ols, dicarbonyl compoundsBF₃·OEt₂, K₂CO₃Benzofuran derivatives nih.gov
[4+1] Annulationo-hydroxyphenyl-substituted p-quinone methides, sulfur ylidesCatalyst-freetrans-2,3-dihydrobenzofurans researchgate.net
[3+2] AnnulationN-2,2,2-trifluoroethylisatin ketimines, 3-alkylidene benzofuranonesQuinine-derived ureaSpiro[benzofuran-pyrrolidine]indolinediones rsc.org
[4+3] AnnulationBenzofuran-derived azadienes, α-bromohydroxamatesCs₂CO₃Benzofuran-fused 1,4-diazepinones rsc.org

Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran scaffold is no exception. Sonogashira coupling and C-H activation strategies are particularly prominent.

The Sonogashira coupling, a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, is a cornerstone of benzofuran synthesis. The typical sequence involves an initial Sonogashira coupling to form a 2-(1-alkynyl)phenol intermediate, which then undergoes intramolecular cyclization to form the benzofuran ring. nih.gov

A powerful extension of this is a one-pot, three-component reaction using an o-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions. nih.gov This method allows for the efficient synthesis of 2,3-disubstituted benzo[b]furans. The use of microwave irradiation can significantly shorten reaction times and improve yields. nih.gov The reaction is typically catalyzed by a palladium complex, such as (PPh₃)PdCl₂, and a copper(I) co-catalyst like copper iodide, in the presence of a base such as triethylamine. nih.govacs.org

Table 2: Palladium-Catalyzed Sonogashira-Based Benzofuran Synthesis
SubstratesCatalyst SystemBase/SolventKey FeatureReference
Terminal alkynes, iodophenols(PPh₃)PdCl₂, CuITriethylamineTwo-step coupling and intramolecular cyclization nih.govacs.org
o-Iodophenols, terminal acetylenes, aryl iodidesPd catalystBaseOne-pot, three-component synthesis of 2,3-disubstituted benzofurans nih.gov
2-(2-bromophenoxy)acetates, terminal acetylenesPd catalystBaseDomino intermolecular Sonogashira coupling/intramolecular cyclization organic-chemistry.org

Direct C-H activation and functionalization have emerged as highly atom-economical and efficient strategies for synthesizing benzofurans. These methods avoid the need for pre-functionalized starting materials like organohalides.

Notable palladium-catalyzed C-H functionalization approaches include:

Intramolecular C-H Functionalization : (Z)-2-bromovinyl phenyl ethers, generated from the addition of phenols to bromoalkynes, can undergo intramolecular cyclization via palladium-catalyzed direct C-H bond functionalization to yield 2-substituted benzo[b]furans. organic-chemistry.org

Rhodium-Catalyzed C-H Activation : Rh(III)-catalyzed annulation between salicylaldehydes and diazo compounds proceeds through a tandem C-H activation/decarbonylation/annulation process to afford benzofurans. organic-chemistry.org Another rhodium-catalyzed method involves the C-H directing group migration between 1,3-diynes and N-benzoxyacetamide to furnish the benzofuran ring. nih.gov

Ruthenium-Catalyzed C-H Alkylation : A well-defined cationic Ru-H complex can catalyze the dehydrative C-H alkylation of phenols with alcohols, liberating water as the only byproduct, to form ortho-substituted phenol (B47542) products that are precursors for cyclization. organic-chemistry.org

These advanced catalytic methods provide powerful and versatile routes to the benzofuran core, which can then be further elaborated to form the complete furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran system.

Palladium-Catalyzed Synthesis Routes

O-Arylation Methodologies

O-arylation serves as a key strategy in the synthesis of benzofuran derivatives, which are precursors to or components of the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran system. A robust method for the regioselective C-2 arylation of benzofurans has been developed using commercially available aryl iodides at room temperature. nsf.gov This approach demonstrates high tolerance for a range of functional groups, including those that are sensitive to heat. nsf.gov The mechanism is proposed to involve a Heck-type oxyarylation, with evidence pointing to a carbopalladation intermediate. nsf.gov

In a different approach, the reaction of O-arylhydroxylamine hydrochlorides with ketones in the presence of methanesulfonic acid leads directly to benzofuran derivatives. organic-chemistry.org This one-pot reaction is believed to proceed through a condensation-rearrangement-cyclization sequence, offering good to excellent yields. organic-chemistry.org

Copper-Mediated and Copper-Catalyzed Methodologies

Copper-based catalysis has proven to be a versatile and efficient tool for the synthesis of benzofuran rings, the core of the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran system. nih.govacs.org One notable method involves the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.org This strategy is significant as it represents the first example of its kind and is applicable to a variety of phenols and alkynes. rsc.org Mechanistic studies suggest a novel pathway involving a reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.org

Another copper-catalyzed approach involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure to regioselectively synthesize polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition of phenols to alkynes followed by oxidative cyclization, utilizing molecular oxygen as the oxidant. rsc.org

Furthermore, copper catalysts have been employed in the intramolecular dehydrogenative C-O coupling of 2-(2-hydroxyphenyl)benzothiophenes to construct benzothieno[3,2-b]benzofurans. nih.gov This method is efficient for creating three- to six-fused ring thienofuran compounds with good to excellent yields. nih.gov The reaction is proposed to proceed via a radical pathway initiated by a single electron transfer between the hydroxyl group of the substrate and the copper catalyst. nih.gov

Recent developments include a one-pot, three-component synthesis of 3-aminobenzofurans using a copper iodide catalyst in deep eutectic solvents, highlighting a green and environmentally friendly approach. acs.org Copper bromide has also been utilized in a one-pot reaction involving salicylaldehydes, amines, and calcium carbide to afford amino-substituted benzofuran skeletons. nih.gov

The following table summarizes various copper-catalyzed methodologies for the synthesis of benzofuran derivatives:

CatalystReactantsProductKey Features
Copper catalystPhenols and alkynesPolysubstituted benzofuransOne-pot, aerobic oxidative cyclization. rsc.org
Copper-mediatorPhenols and unactivated internal alkynesBenzofuran derivativesFirst example of this type of annulation. rsc.org
Copper ChlorideSalicylaldehyde-derived Schiff bases and alkenesTrifluoroethyl-substituted benzofuran derivativesOne-pot synthesis. acs.org
Copper Iodideo-hydroxy aldehydes, amines, and alkynes3-aminobenzofuransGreen, one-pot synthesis in deep eutectic solvents. acs.org
Copper BromideSalicylaldehydes, amines, and calcium carbideAmino-substituted benzofuran skeletonsOne-pot, three-component reaction. nih.gov
Copper catalyst2-(2-hydroxyphenyl)benzothiophenesBenzothieno[3,2-b]benzofuransIntramolecular dehydrogenative C-O coupling. nih.gov

Nickel-Catalyzed Synthetic Pathways

Nickel catalysis offers an alternative avenue for the synthesis of benzofuran derivatives. A notable method involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones, which yields benzofuran derivatives in moderate amounts. organic-chemistry.org This reaction is compatible with substrates bearing both electron-donating and electron-withdrawing groups. organic-chemistry.org

Another significant nickel-catalyzed reaction is the intramolecular dehydrogenative coupling of ortho-alkenyl phenols to produce 3-aryl benzofurans. nih.gov This process uniquely employs molecular oxygen as the oxidant, avoiding the need for a sacrificial hydrogen acceptor and providing good to excellent yields. nih.gov

Furthermore, nickel-NHC catalysis has been utilized for the insertion of a boron atom into the C2–O bond of benzofurans from bis(pinacolato)diboron, leading to the formation of oxaborins. acs.orgacs.org This reaction tolerates various functional groups and the resulting boron-inserted products are valuable building blocks for further transformations. acs.orgacs.org

A protocol for the nickel-catalyzed decarbonyloxidation of 3-aryl benzofuran-2(3H)-ones to 2-hydroxybenzophenones has also been developed, proceeding under mild conditions. nih.gov

The table below outlines key nickel-catalyzed synthetic routes to benzofuran-related structures:

Catalyst SystemReactantsProductKey Features
Nickel catalystAryl halides and aryl ketonesBenzofuran derivativesIntramolecular nucleophilic addition. organic-chemistry.org
Ni(acac)₂ / O₂ortho-alkenyl phenols3-aryl benzofuransIntramolecular dehydrogenative coupling with O₂ as the oxidant. nih.gov
Nickel-NHC / Cs₂CO₃Benzofurans and bis(pinacolato)diboronOxaborinsBoron insertion into the C2-O bond. acs.orgacs.org
Nickel catalyst3-aryl benzofuran-2(3H)-ones2-hydroxybenzophenonesDecarbonyloxidation under mild conditions. nih.gov

Ruthenium-Catalyzed Cycloisomerization and Metathesis Approaches

Ruthenium catalysts have emerged as powerful tools for the synthesis of benzofurans through cycloisomerization and metathesis reactions. nih.gov An effective ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols provides a chemo- and regioselective route to benzofurans. organic-chemistry.org The presence of an amine/ammonium base-acid pair is critical for the catalytic cycle in these 5- and 6-endo cyclizations. organic-chemistry.org

Ring-closing metathesis (RCM) is another key ruthenium-catalyzed strategy. researchgate.net Substituted benzofurans can be synthesized from the corresponding 1-allyl-2-allyloxybenzenes via a ruthenium-catalyzed C- and O-allyl isomerization followed by RCM. organic-chemistry.org A multistep strategy involving Claisen rearrangement followed by RCM with a Grubbs II generation catalyst has also been employed to synthesize benzofuran derivatives from various phenols. researchgate.net Olefin metathesis, in general, is advantageous due to its tolerance of many functional groups and sterically demanding olefins. researchgate.net

The development of new ruthenium olefin metathesis catalysts, such as those coordinated with thiazol-2-ylidene ligands or phosphine-free complexes, continues to expand the scope and efficiency of these transformations. caltech.edunih.govresearchgate.net

Metal-Free Synthetic Strategies

While metal catalysis is prevalent, several metal-free strategies for the synthesis of benzofurans have also been developed. A convenient metal-free cyclization of ortho-hydroxystilbenes to 2-arylbenzofurans can be achieved using hypervalent iodine reagents like (diacetoxyiodo)benzene. organic-chemistry.org An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes has also been reported, using a catalytic amount of PhI(OAc)₂ in the presence of m-chloroperbenzoic acid to give good to excellent yields of 2-arylbenzofurans. organic-chemistry.orgnih.gov

Another metal-free approach involves the one-pot heteroannulation of benzoquinones with either themselves or cyclohexenones under refluxing acidic conditions to form benzofuran and furanylidene-benzofuran systems. dtu.dk This reaction proceeds through a [3+2] heteroannulation followed by spontaneous oxidation or dehydration. dtu.dk

Furthermore, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can produce benzofuranones in a regioselective manner. oregonstate.edu This method allows for the creation of complex substitution patterns, and the resulting benzofuranones can be converted to substituted benzofurans. oregonstate.edu

Elucidation of Reaction Mechanisms in Furo[3,2-g]Current time information in Oskarshamn, SE.benzofuran Formation

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran core often involves key steps such as nucleophilic addition and cyclization.

Nucleophilic Addition and Cyclization Pathways

The synthesis of benzofurans frequently proceeds through nucleophilic attack and subsequent cyclization. For instance, in the copper-catalyzed synthesis from phenols and alkynes, the mechanism involves the nucleophilic addition of the phenol to the alkyne. rsc.org Similarly, a proposed mechanism for a copper-mediated oxidative annulation of phenols and internal alkynes involves a reversible electrophilic carbocupration of the phenol followed by alkyne insertion and cyclization. rsc.org

In acid-catalyzed cyclizations of acetal (B89532) substrates to form the benzofuran core, the reaction is initiated by protonation, followed by the elimination of methanol (B129727) to form an oxonium ion. wuxiapptec.com The phenyl ring then undergoes nucleophilic addition to this intermediate, leading to cyclization and subsequent elimination to yield the benzofuran product. wuxiapptec.com

Computational studies on the BBr₃-assisted cyclization of o-alkynylanisoles have provided insights into the competing pathways of ether cleavage and benzofuran formation. gvsu.edu These studies help in understanding the unexpected reactivity and can guide the development of more selective reactions. gvsu.edu

Ring Opening and Recyclization Mechanisms

The structural integrity of the furo[3,2-g] tandfonline.combenzofuran system, particularly in its chromone (B188151) derivatives, can be manipulated through ring-opening and recyclization reactions, providing a versatile route to novel heterocyclic structures. These transformations are typically initiated by nucleophilic attack on the pyrone ring of furo[3,2-g]chromone systems.

The γ-pyrone moiety in chromone derivatives is susceptible to nucleophilic attack, primarily at the C-2 position. tandfonline.com This initial attack leads to the opening of the pyrone ring, forming a reactive intermediate that can then undergo recyclization. tandfonline.com For instance, the reaction of 3-functionalized chromones with various binucleophiles serves as a powerful tool for constructing new five-, six-, or seven-membered heterocyclic rings fused to the initial furan ring. tandfonline.com

A common mechanism involves the nucleophilic addition of a reagent, such as a primary amine, to the C-2 position of the chromone ring. This is followed by a retro-Michael reaction, which results in the cleavage of the C2-O1 bond and the opening of the pyrone ring. tandfonline.com The resulting intermediate can then undergo intramolecular cyclization. For example, the reaction of chromone derivatives with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazole (B147169) derivatives through a C2/C4 cyclization pathway after the initial ring opening. tandfonline.com

Similarly, the reaction of 3-vinyl benzofuranone-chromone synthons with binucleophiles like ammonia (B1221849) or primary aliphatic amines demonstrates a catalyst-free ring opening and skeletal reconstruction. This process yields functionally diverse 2-pyridones in an atom-economical manner. rsc.org The versatility of these ring-opening and recyclization strategies offers a modular approach to complex heterocyclic systems starting from the furo[3,2-g] tandfonline.combenzofuran core structure. tandfonline.comrsc.org The cleavage of the C2-O bond in the benzofuran ring system can also be achieved using various transition metal catalysts, such as nickel, or through reductive cleavage without catalysts, offering pathways to functionalized phenol derivatives. kyoto-u.ac.jpresearchgate.net

C-H Activation and Functionalization Mechanisms

Direct C-H activation and functionalization represent a powerful and atom-economical strategy for elaborating the furo[3,2-g] tandfonline.combenzofuran skeleton. This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of new substituents onto the heterocyclic core. researchgate.netprinceton.edu Transition-metal catalysis, particularly with rhodium, has been instrumental in developing these methodologies. nih.govbohrium.comnih.gov

Rhodium(III)-catalyzed C-H activation has been successfully employed for the annulation of various heterocycles. nih.gov In systems analogous to furo[3,2-g] tandfonline.combenzofuran, such as N-aryloxyacetamides, a relay catalysis strategy involving both rhodium and cobalt can be used to construct benzofuran-3(2H)-one scaffolds with a quaternary center at the C2 position. bohrium.comnih.gov The mechanism involves the directed C-H functionalization of the aryl group, followed by annulation with an alkyne like a propiolic acid. bohrium.comnih.gov

The general mechanism for such transformations often involves the following key steps:

C-H Bond Activation: A directing group on the substrate coordinates to the metal center (e.g., Rh(III)), facilitating the cleavage of a nearby C-H bond to form a rhodacycle intermediate. nih.govbohrium.com

Insertion: The alkyne or other coupling partner inserts into the metal-carbon bond of the cyclometalated intermediate. nih.gov

Reductive Elimination/Annulation: The resulting intermediate undergoes reductive elimination or further intramolecular reactions to form the final functionalized and annulated product, regenerating the active catalyst. nih.gov

This type of C-H functionalization has been used to synthesize a variety of furan-containing compounds. For example, Rh(III)-catalyzed coupling of enamides with internal alkynes has been reported for the synthesis of pyrroles, and similar principles can be applied to furan synthesis. nih.gov The development of these methods under mild conditions is a significant challenge due to the high dissociation energy of C-H bonds, but the use of directing groups and appropriate catalytic systems has led to notable successes. princeton.edubohrium.com

Migratory Insertion and Proton Transfer Processes

Migratory insertion and proton transfer are fundamental steps in many catalytic cycles involving the synthesis and transformation of furo[3,2-g] tandfonline.combenzofuran and related systems. These processes are often intertwined with ring-opening and C-H activation mechanisms.

In the context of ring-opening reactions, migratory insertion can play a key role. For instance, an iron-catalyzed C-H alkylation/ring-opening of vinylbenzofurans involves the insertion of the vinyl group into an Fe-H or Fe-C bond, followed by a cascade that includes ring-opening and insertion into an Fe-N bond to form isoquinolones. researchgate.net Similarly, ring-opening of benzofuran with an organomanganese complex proceeds via a migratory ring-opening mechanism. kyoto-u.ac.jp

Proton transfer steps are ubiquitous, especially in acid- or base-catalyzed reactions. In the synthesis of furo[3,2-c]coumarins from 3-alkynyl chromones, the mechanism is proposed to involve the coordination of an acid promoter to the carbonyl group, which triggers an oxa-Michael addition of water. nih.gov Subsequent proton transfers facilitate the cyclization and final oxidation to the furocoumarin product. nih.gov The transformation of the naturally occurring furo[3,2-g]chromones khellin (B1673630) and visnagin (B192663) is also sensitive to reaction conditions that can promote proton transfer, such as hydrolysis in the presence of alkali.

Furthermore, protonation can dramatically alter the reactivity of the furo[3,2-g] tandfonline.combenzofuran system. For example, in related furo[4,3,2-de] tandfonline.combenzopyran systems, protonation with a strong acid like trifluoroacetic acid occurs at the 2-position, forming a stable pyrylium (B1242799) ion, which demonstrates the influence of proton transfer on the electronic structure and subsequent reactivity of the heterocycle.

Advanced Spectroscopic Characterization and Structural Elucidation of Furo 3,2 G 1 Benzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of furo[3,2-g] nih.govbenzofuran (B130515) derivatives. By analyzing the chemical shifts, coupling constants, and correlations in both proton and carbon spectra, a complete structural map can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within a molecule. In furo[3,2-g] nih.govbenzofuran derivatives, the aromatic and furanoid protons resonate in distinct regions of the spectrum, and their coupling patterns are key to their assignment.

For instance, in a study of a 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, a compound derived from a furo[3,2-g]chromene precursor, the protons of the furan (B31954) ring (H-2 and H-3) appeared as doublets at δ 7.94 ppm and δ 7.18 ppm, respectively. semanticscholar.org The proton of the benzofuran moiety (H-7) was observed as a singlet at δ 6.94 ppm. semanticscholar.org Similarly, for derivatives of nih.govbenzofuro[3,2-c]pyridine, the chemical shifts of the protons on the benzofuran scaffold are well-defined. For example, in 1-chloro nih.govbenzofuro[3,2-c]pyridine, the protons H6, H7, and H8 were observed as a doublet of doublets, a triplet, and a triplet, respectively, in the aromatic region of the spectrum. researchgate.net

The specific chemical shifts and coupling constants are highly dependent on the substitution pattern of the furo[3,2-g] nih.govbenzofuran core.

Interactive Data Table: Representative ¹H NMR Data for Furo[3,2-g] nih.govbenzofuran Derivatives

Compound/DerivativeProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridineH-2 (furan)7.94d2.4 semanticscholar.org
H-3 (furan)7.18d1.8 semanticscholar.org
H-7 (benzo)6.94s- semanticscholar.org
1-Chloro nih.govbenzofuro[3,2-c]pyridineH68.35ddJ(6,8)=0.88 researchgate.net
H77.64tJ(7,8)=7.6, J(7,9)=1.8 researchgate.net
H87.50tJ(8,7)=7.6, J(8,6)=0.88 researchgate.net
Methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetateH(Ar)6.88d8.8 nih.gov
H(Ar)7.51d8.8 nih.gov

Note: The table presents a selection of data from different but related furobenzofuran structures to illustrate typical chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in furo[3,2-g] nih.govbenzofuran derivatives are indicative of their hybridization and electronic environment.

In the aforementioned 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, the carbon atoms of the furan and benzofuran rings were assigned based on their chemical shifts. semanticscholar.org The carbons of the furan ring typically appear in the range of δ 100-150 ppm, while the carbons of the benzofuran portion of the molecule also resonate in this aromatic region, with quaternary carbons appearing at lower fields. For 1-chloro nih.govbenzofuro[3,2-c]pyridine, the carbon signals were fully assigned, with the carbons of the benzofuran system resonating between δ 107.6 and 161.5 ppm. researchgate.net

Interactive Data Table: Representative ¹³C NMR Data for Furo[3,2-g] nih.govbenzofuran Derivatives

Compound/DerivativeCarbon AtomChemical Shift (δ, ppm)Reference
5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridineC-2 (furan)146.5 semanticscholar.org
C-3 (furan)108.7 semanticscholar.org
C-3a115.2 semanticscholar.org
C-4159.2 semanticscholar.org
C-5104.9 semanticscholar.org
C-6165.7 semanticscholar.org
C-791.9 semanticscholar.org
C-7a158.1 semanticscholar.org
1-Chloro nih.govbenzofuro[3,2-c]pyridineC1143.6 researchgate.net
C3147.1 researchgate.net
C4107.6 researchgate.net
C4a161.5 researchgate.net
C5a155.1 researchgate.net
C6112.0 researchgate.net
C7129.3 researchgate.net
C8124.5 researchgate.net
C9122.1 researchgate.net
C9b118.8 researchgate.net

Note: The table presents a selection of data from different but related furobenzofuran structures to illustrate typical chemical shifts.

Theoretical Determination of NMR Chemical Shift Values

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for predicting NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. Theoretical calculations of ¹H and ¹³C NMR chemical shifts for furo[3,2-g] nih.govbenzofuran derivatives show a high degree of correlation with experimental data. semanticscholar.org These calculations are instrumental in confirming structural assignments and resolving ambiguities in complex spectra. For instance, studies on related nitrated polycyclic aromatic hydrocarbons have demonstrated that the B3LYP/6-311+G(d,p) level of theory provides chemical shifts in good agreement with experimental values. sfasu.edu Similar approaches are applied to furobenzofuran systems to aid in their characterization. semanticscholar.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum provides a "fingerprint" of the compound, with specific absorption bands corresponding to particular functional groups and structural features.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

FT-IR spectroscopy is a rapid and sensitive method for identifying functional groups in furo[3,2-g] nih.govbenzofuran derivatives. The spectra of these compounds are characterized by several key absorption bands.

In a synthesized derivative of furo[3,2-g]chromene, characteristic vibrational bands were observed for the hydroxyl (OH), amine (NH₂), and carbonyl (C=O) groups. semanticscholar.org The C=O stretching vibration in benzofuran derivatives typically appears in the region of 1635-1644 cm⁻¹. nih.gov For 1-chloro nih.govbenzofuro[3,2-c]pyridine, the IR spectrum showed characteristic bands at 1589, 1561, and 1457 cm⁻¹, corresponding to the vibrations of the fused heterocyclic system. researchgate.net

Interactive Data Table: Representative FT-IR Data for Furo[3,2-g] nih.govbenzofuran Derivatives

Compound/DerivativeFunctional Group/VibrationWavenumber (cm⁻¹)Reference
5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridineOH3425 semanticscholar.org
NH₂3355, 3314 semanticscholar.org
NH3125 semanticscholar.org
C-H (aromatic)3055 semanticscholar.org
C-H (aliphatic)2960, 2942, 2865 semanticscholar.org
C=O1657 semanticscholar.org
C=C1547 semanticscholar.org
1-Chloro nih.govbenzofuro[3,2-c]pyridineAromatic ring stretching1589, 1561 researchgate.net
C-H bending1457, 1428 researchgate.net
N-(2-aroyl)-3-methyl-1-benzofuran-5-yl)-6-aminoalkylnicotinamideC=O stretching1635-1644 nih.gov
CH₃ stretching2914-2932 nih.gov

Note: The table presents a selection of data from different but related furobenzofuran structures to illustrate typical vibrational frequencies.

Theoretical Determination of Vibrational Wavenumber Values

Parallel to NMR calculations, theoretical methods are employed to calculate the vibrational frequencies of furo[3,2-g] nih.govbenzofuran derivatives. DFT calculations at levels such as B3LYP/6-311++G(d,p) can predict the vibrational spectrum with a high degree of accuracy. semanticscholar.org These theoretical spectra aid in the assignment of experimental FT-IR bands, providing a more complete understanding of the vibrational modes of the molecule. For related benzofused thieno[3,2-b]furan (B2985385) compounds, theoretical calculations have been shown to be consistent with experimental IR spectra, enabling a complete assignment of all observed bands. researchgate.net This combined experimental and theoretical approach is crucial for the detailed structural analysis of complex heterocyclic systems like furo[3,2-g] nih.govbenzofuran.

Electronic Absorption Spectroscopy (UV-Vis) and Solvatochromic Studies

The electronic absorption spectra of furo[3,2-g] spiedigitallibrary.orgbenzofuran, commonly known as psoralen (B192213), and its derivatives are characterized by strong absorption in the ultraviolet (UV) region. Most psoralens exhibit intense absorption bands in the range of 250–350 nm, with absorbance decreasing towards the visible part of the spectrum. spiedigitallibrary.orgresearchgate.net The planar, tricyclic aromatic system, formed by the fusion of a furan ring to a coumarin (B35378) moiety, is responsible for these characteristic electronic transitions. spiedigitallibrary.orgresearchgate.net The absorption properties, particularly in the UVA range (315–400 nm), are fundamental to the well-known photosensitizing activity of these compounds. nih.govmdpi.com

The interaction of psoralen derivatives with their biological target, DNA, can be monitored by UV-Vis spectroscopy. When psoralens intercalate between the base pairs of DNA, a hypochromic effect is often observed in the UV/Vis absorption spectrum, signifying a decrease in molar absorptivity. nih.gov For instance, the UV-Vis spectrum of 8-methoxypsoralen (8-MOP) shows noticeable changes upon the addition of DNA, which allows for the determination of the binding affinity, expressed as the dissociation constant (KD). nih.gov

Solvatochromism, the change in the position, intensity, and shape of absorption bands with varying solvent polarity, is a key aspect of the electronic spectroscopy of these compounds. nih.govijcce.ac.ir Studies on psoralen derivatives, such as methoxsalen (B1676411) (8-methoxypsoralen), demonstrate this effect. The position of the maximum absorbance (λmax) for methoxsalen shifts depending on the solvent used, indicating interactions between the chromophore and the solvent molecules. ijper.org For example, methoxsalen shows a λmax at 249 nm in methanol (B129727) and at 247 nm in phosphate (B84403) buffer saline (pH 7.4). ijper.org This negative solvatochromism, or hypsochromic (blue) shift with increasing solvent polarity, suggests that the ground state is more stabilized by polar solvents than the excited state. ijcce.ac.ir The solvatochromic shifts can be correlated with solvent parameters like hydrogen bond donor (HBD) ability, donor number (DN), and acceptor number (AN) using multiple linear regression methods. ijcce.ac.irresearchgate.net

Theoretical Electronic Absorption Spectra in Gas Phase and Solution

Theoretical investigations provide insight into the electronic transitions of furo[3,2-g] spiedigitallibrary.orgbenzofuran derivatives. Calculations of the electronic absorption spectra from excited singlet and triplet states have been performed for psoralen and its derivatives using semi-empirical methods like the Intermediate Neglect of Differential Overlap (INDO) method. spiedigitallibrary.org These studies help in understanding the nonlinear optical properties and the photodynamic activity of these molecules. spiedigitallibrary.org Theoretical comparisons of singlet-singlet and triplet-triplet absorption spectra reveal that substitutions on the psoralen ring can cause shifts in the absorption bands and changes in oscillator strength. spiedigitallibrary.org

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are also employed to calculate absorption spectra in various solvents, simulating the solvatochromic effects observed experimentally. researchgate.net These calculations can predict the shift in λmax as a function of solvent polarity and help elucidate the nature of the electronic transitions, such as intramolecular charge transfer (ICT). researchgate.netresearchgate.net For donor-acceptor molecular systems, which many psoralen derivatives can be considered, TD-DFT is a suitable method for calculating absorption and fluorescence spectra and rationalizing their strong solvatochromic properties. researchgate.net

X-ray Crystallography for Solid-State Structural Determination and Conformational Analysis

One such study on 9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-Furo-[3,2-g]-benzopyran-7-one, a derivative featuring the core furo[3,2-g] ring system, revealed detailed structural parameters. researchgate.net The analysis showed that the tricyclic framework of the molecule is nearly planar, which is a characteristic feature of psoralens that facilitates their intercalation into DNA. researchgate.netnih.gov The compound was found to crystallize in the monoclinic space group C2/c. researchgate.net The detailed crystal and structural refinement data are presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-Furo-[3,2-g]-benzopyran-7-one. researchgate.net

ParameterValue
Molecular FormulaC₁₈H₁₄O₄
Molecular Weight (Mr)270.3
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)8.976(3)
b (Å)16.621(2)
c (Å)17.818(2)
β (°)95.79(2)
Volume (ų)2644.7(9)
Z (molecules/unit cell)8
Density (calculated) (Mg m⁻³)1.355
Absorption Coefficient (cm⁻¹)8.9
Wavelength (Å)1.5418
Final R value0.053
wR value0.050

This table was generated based on the data provided in the referenced source.

In other benzofuran derivatives, X-ray diffraction analysis has confirmed structures determined by spectroscopic methods and revealed details about intermolecular interactions, such as C-H···O hydrogen bonds and C-H···π interactions, which stabilize the crystal packing. nih.gov

Mass Spectrometry in Structural Characterization

Mass spectrometry (MS) is a powerful tool for the structural elucidation of furo[3,2-g] spiedigitallibrary.orgbenzofuran and its derivatives, providing information on molecular weight and fragmentation pathways. The electron ionization (EI) mass spectrum of coumarin-type compounds, which share a structural similarity with psoralens, often shows a characteristic loss of a CO molecule from the pyrone ring to form a stable benzofuran radical ion. ufz.de

This fragmentation pattern is prominent for psoralen itself. researchgate.netnih.gov In high-resolution mass spectrometry, the protonated molecule [M+H]⁺ of psoralen is observed at an m/z of 187. researchgate.netnih.gov Collision-induced dissociation (CID) of this precursor ion leads to a characteristic fragmentation pathway. The primary fragmentation is the loss of a molecule of carbon monoxide (CO), resulting in a fragment ion [M+H-CO]⁺ at m/z 159. researchgate.netnih.gov A subsequent loss of a second CO molecule produces the fragment ion [M+H-2CO]⁺ at m/z 131. researchgate.net This sequential loss of two CO molecules is a diagnostic feature for the psoralen scaffold. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) data further confirms the fragmentation pattern and relative abundance of the resulting ions.

Table 2: Key Mass Spectrometry Data for Psoralen (furo[3,2-g] spiedigitallibrary.orgbenzofuran)

Analysis TypePrecursor Ion (m/z)Key Fragment Ions (m/z) and Proposed LossesSource(s)
ESI-MS/MS187 [M+H]⁺159 [M+H-CO]⁺, 131 [M+H-2CO]⁺ researchgate.netnih.gov
GC-EI-TOF186 [M]⁺˙158, 130, 102, 129 nih.gov

This table was generated based on the data provided in the referenced sources.

The accurate mass measurements available with high-resolution mass spectrometry allow for the unambiguous determination of the elemental composition of fragment ions, distinguishing, for example, between the loss of CO and other neutral species with the same nominal mass, such as N₂ or C₂H₄. ufz.de These fragmentation relationships are crucial for identifying psoralen and its metabolites in complex biological matrices. nih.govoup.com

Computational Chemistry and Theoretical Investigations of Furo 3,2 G 1 Benzofuran

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules. By minimizing the energy of the molecule with respect to the positions of its atoms, DFT calculations can determine the most stable geometric arrangement, known as the optimized geometry. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For benzofuran (B130515) derivatives, DFT calculations have been successfully employed to obtain optimized geometries that show good agreement with experimental data from techniques like X-ray diffraction. physchemres.orgresearchgate.net For instance, studies on 1-benzofuran-2-carboxylic acid using the B3LYP functional with the 6-31G(d,p) basis set have yielded calculated bond lengths and angles that closely match the experimentally determined values. researchgate.net Similarly, the optimized geometry of 1-benzofuran has been computed using various DFT/B3LYP models, providing insights into its planar structure. researchgate.net The choice of functional and basis set is critical for the accuracy of these predictions, with hybrid functionals like B3LYP often providing a good balance between computational cost and accuracy for organic molecules. physchemres.org

The optimization process involves finding a minimum on the potential energy surface of the molecule. This stable structure is essential for subsequent calculations of other molecular properties. mdpi.com For example, in a study of 2-phenylbenzofuran (B156813), different functionals were tested, and the GGA-PBE functional was found to be the most suitable for calculating the properties of its derivatives. physchemres.org The optimized structure of furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran is expected to be largely planar due to the fused aromatic and heterocyclic rings.

Table 1: Selected Optimized Geometrical Parameters for a Benzofuran Derivative (1-benzofuran-2-carboxylic acid) Data adapted from a study using DFT (B3LYP/6-31G(d,p)) calculations and experimental X-ray diffraction data. researchgate.net

ParameterBond/AngleCalculated ValueExperimental Value
Bond LengthC7-C141.466 Å1.457(2) Å
C14-O151.259 Å1.252(19) Å
C14-O161.259 Å1.278(18) Å
Bond AngleO1-C7-C14119.9°120.2(1)°
C6-C7-C14120.1°119.8(1)°
Dihedral AngleC2-C1-C6-C7-0.1°0.1(2)°

Quantum Chemical Analysis of Electronic Structure

Understanding the electronic structure of furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran is fundamental to predicting its chemical behavior. Quantum chemical analyses provide a detailed picture of how electrons are distributed within the molecule.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study the interactions between filled and vacant orbitals within a molecule. This analysis helps in understanding charge transfer, delocalization of electron density, and hyperconjugative interactions. Hyperconjugation involves the interaction of electrons in a filled bonding orbital with an adjacent empty or partially filled non-bonding or antibonding orbital. These interactions contribute to the stability of the molecule.

Prediction and Analysis of Chemical Reactivity Descriptors (e.g., Nucleophilic Attack Sites)

Computational chemistry allows for the prediction of various chemical reactivity descriptors that help in understanding how a molecule will interact with other chemical species. These descriptors are derived from the electronic structure of the molecule.

Key reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool for predicting reactive sites. The MEP visualizes the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (colored blue) are prone to nucleophilic attack. researchgate.net For a derivative of furo[3,2-g]chromene, local reactivity descriptors indicated that the C7 position was highly reactive towards nucleophilic attack. semanticscholar.org

Computational Studies on Molecular Stability and Thermodynamic Parameters

Computational methods can be used to calculate the thermodynamic parameters of a molecule, such as its total energy, enthalpy, entropy, and Gibbs free energy. These parameters provide insights into the molecule's stability and the spontaneity of its formation.

For instance, the computed total energy of a novel pyrazolo[3,4-b]pyridine derivative containing a benzofuran moiety confirmed its high stability compared to other possible isomers. semanticscholar.org Thermodynamic properties can also be calculated at different temperatures, revealing how stability changes with varying thermal conditions. semanticscholar.orgresearchgate.net As temperature increases, molecular vibrations intensify, which can alter thermodynamic properties and reduce molecular stability. researchgate.net

Table 2: Calculated Thermodynamic Parameters for a Benzofuran Derivative at Different Temperatures Data for a related benzofuran compound, illustrating the trend. researchgate.net

Temperature (K)Enthalpy (kcal/mol)Entropy (cal/mol·K)Gibbs Free Energy (kcal/mol)
200-1.2375.4-16.31
3001.4584.2-23.71
4004.6793.1-32.57

Modeling of Non-Linear Optical (NLO) Properties (e.g., Hyperpolarizability, Polarizability, Electric Dipole Moment)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. Key NLO properties include the electric dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

For benzofuran derivatives, DFT calculations have been used to determine these NLO properties. physchemres.orgsemanticscholar.org The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. A large β value indicates a strong NLO response. Studies on 2-phenylbenzofuran derivatives have shown that they possess remarkable NLO properties, with calculated first-order hyperpolarizability values ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu. physchemres.org These properties are influenced by the electronic structure of the molecule, particularly the presence of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

Table 3: Calculated NLO Properties for a Benzofuran Derivative Data for a related benzofuran compound. semanticscholar.org

PropertyValue
Dipole Moment (μ)5.67 Debye
Polarizability (α)4.58 x 10⁻²³ esu
First Hyperpolarizability (β)2.15 x 10⁻²⁹ esu

Derivatization Strategies and Diversification of the Furo 3,2 G 1 Benzofuran Scaffold

Functionalization Approaches for Enhanced Molecular Complexity

The functionalization of the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran (B130515) skeleton is achieved through various chemical transformations that introduce new reactive handles or modify existing substituents. These modifications are crucial for exploring structure-activity relationships (SAR). Research on related benzofuran and furopyrane systems demonstrates that the core is amenable to a range of reactions, including electrophilic substitution and modern cross-coupling techniques.

One common strategy involves direct electrophilic substitution. For instance, studies on the related isomer furo[4,3,2-de] Current time information in Oskarshamn, SE.benzopyran have shown that electrophilic substitutions such as formylation, acetylation, and bromination occur readily, typically at the electron-rich 2-position researchgate.net. These reactions introduce valuable carbonyl and halogen functionalities, which can serve as anchor points for further diversification.

More advanced methods, such as directed C–H activation, represent a powerful tool for regioselective functionalization. A modular synthetic strategy has been developed for the C3-arylation of benzofuran-2-carboxamides using an 8-aminoquinoline (B160924) (AQ) directing group mdpi.com. This palladium-catalyzed C–H arylation works for a wide range of aryl iodides, allowing for the introduction of diverse aryl groups at a specific position, thereby significantly increasing molecular complexity mdpi.com. The directing group can subsequently be cleaved and replaced, adding another layer of diversity mdpi.com.

The table below summarizes key functionalization reactions applicable to the benzofuran family, which can be extrapolated for the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran scaffold.

Reaction TypeReagents & ConditionsFunctional Group IntroducedReference
Formylation Vilsmeier-Haack reagent (POCl₃, DMF)Aldehyde (-CHO) researchgate.netacs.org
Acetylation Acetic anhydride, catalystAcetyl (-COCH₃) researchgate.net
Bromination N-bromosuccinimide (NBS)Bromo (-Br) researchgate.net
C-H Arylation Aryl iodide, Pd catalyst, directing groupAryl group mdpi.com

Synthesis of Novel Heterocyclic Adducts and Fused Systems

Building upon the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran core by fusing additional heterocyclic rings is a key strategy for creating novel, polycyclic scaffolds with unique three-dimensional shapes and biological properties. These elaborate systems are often synthesized through multi-step sequences that utilize functional handles on the starting furobenzofuran.

One notable example is the construction of N,O,S-heteroacenes. A series of 6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoles were synthesized from methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylates acs.org. The key step in this transformation is a one-pot Fischer indolization, which efficiently constructs the fused indole (B1671886) ring system onto the thieno[3,2-b]benzofuran core acs.org. This approach demonstrates how a pre-functionalized benzofuran derivative can serve as a platform for the annulation of other heterocyclic systems acs.org.

Further complexity is exemplified by naturally occurring or synthetically derived structures where multiple heterocyclic systems are fused. An example of such an intricate molecule is (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c]furo[3,2-g] Current time information in Oskarshamn, SE.benzopyran-9-ol epa.govnih.gov. This compound features a benzofuro[3,2-c]chromene core that is further fused with another furan (B31954) ring, creating a complex pentacyclic system. The synthesis of such molecules requires sophisticated, multi-step strategies that control both regioselectivity and stereochemistry.

The following table highlights examples of complex systems derived from or related to the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran scaffold.

Fused System NameCore ScaffoldKey Synthetic StrategyReference
6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indolesThieno[3,2-b]benzofuranFischer Indolization acs.org
(6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c]furo[3,2-g] Current time information in Oskarshamn, SE.benzopyran-9-olBenzofuro[3,2-c]furo[3,2-g] Current time information in Oskarshamn, SE.benzopyranBiosynthesis or multi-step synthesis epa.govnih.gov

Combinatorial Synthesis Strategies for Furo[3,2-g]Current time information in Oskarshamn, SE.benzofuran Analog Libraries

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, which is essential for systematic SAR studies and drug discovery. For the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran scaffold, such strategies rely on robust, high-yielding reactions that can be performed in a parallel or automated fashion.

Multi-component reactions (MCRs) are particularly well-suited for library synthesis. An efficient one-pot, three-component method for synthesizing 2,3-disubstituted benzo[b]furans has been developed utilizing Sonogashira reaction conditions nih.gov. This process involves the coupling of a 2-iodophenol, a terminal alkyne, and an aryl iodide, followed by cyclization to form the benzofuran core nih.gov. The use of microwave irradiation accelerates the reaction and improves yields, making this methodology highly valuable for the construction of combinatorial libraries of highly substituted benzofurans and their analogues nih.gov.

Another powerful approach involves a modular strategy that combines different synthetic transformations in a sequential, one-pot manner. For example, a method for preparing diverse C3-substituted benzofuran-2-carboxamide (B1298429) derivatives begins with a directed C–H arylation mdpi.com. Following this, the directing group is cleaved and the molecule is further diversified in a single synthetic operation through a one-pot, two-step transamidation procedure mdpi.com. The high efficiency and modularity of this strategy make it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns mdpi.com. These approaches, developed for the general benzofuran scaffold, are directly applicable to the creation of libraries based on the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran core, provided the necessary starting materials are available.

Combinatorial StrategyDescriptionKey FeaturesReference
Three-Component Reaction One-pot synthesis from a 2-iodophenol, terminal alkyne, and aryl iodide via Sonogashira coupling and cyclization.High efficiency, microwave-assisted, suitable for library construction. nih.gov
Modular C-H Functionalization/Transamidation A multi-step sequence involving C-H arylation followed by a one-pot transamidation to introduce diversity at two positions.High modularity, generates diverse collections for screening. mdpi.com

Applications of Furo 3,2 G 1 Benzofuran Systems in Advanced Materials Science

Organic Photovoltaics and Solar Cell Architectures

The development of efficient organic photovoltaic (OPV) devices relies on the design of novel organic semiconductors with tailored electronic and optical properties. Benzofuran-containing polymers have been investigated for their potential in OPVs due to their rigid structure and good charge transport characteristics. nih.gov However, specific research incorporating the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran (B130515) moiety into the active layer of organic solar cells is not extensively documented in current literature. While the broader class of benzofuran derivatives shows promise, dedicated studies on furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran-based materials for solar cell applications, including detailed performance metrics like power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), are limited. The inherent photoactivity of psoralen (B192213) derivatives, demonstrated by their strong absorption of UVA radiation, suggests potential for these compounds to function as components in light-harvesting systems, though this remains an area for future investigation. mdpi.com

Field-Effect Transistors and Photoelectronic Devices

Fluorescent Sensors and Brightening Agents

The rigid, conjugated system of the furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran scaffold imparts fluorescent properties to its derivatives, making them candidates for use as fluorescent sensors and optical brightening agents. Psoralens, for instance, exhibit strong absorption bands in the UV-A range (320-400 nm). nih.gov Upon absorption of light, these molecules can re-emit energy as fluorescence. This intrinsic fluorescence can be modulated by the presence of specific analytes, forming the basis of a fluorescent sensor.

While direct applications of furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran as a primary fluorophore in commercial sensors are not widespread, the related isomeric furo[3,2-c]coumarin system has demonstrated significant potential. For example, a synthesized furo[3,2-c]coumarin derivative has been shown to be a highly selective and sensitive "turn-off" fluorescent sensor for Fe³⁺ ions. semanticscholar.org This suggests that the broader furocoumarin class of compounds is a promising platform for the development of new chemosensors.

The photophysical properties of psoralen derivatives have been a subject of interest primarily due to their biological interactions. Upon photoexcitation, they can engage in photoreactions, which can quench their fluorescence. mdpi.comnih.gov The table below summarizes the photophysical properties of a key psoralen derivative.

CompoundAbsorption Max (λmax)Excitation WavelengthEmission Max (λem)Reaction Quantum Yield (ΦR)Reference
8-Methoxypsoralen (8-MOP)~300 nm390 nmNot Reported for fluorescenceNot Reported mdpi.com
4,5′,8-trimethylpsoralen (TMP)Not Reported390 nmNot Reported for fluorescence0.4 mdpi.com

Furthermore, compounds that absorb ultraviolet light and re-emit it in the blue region of the visible spectrum can act as optical brightening agents, making materials appear whiter. The strong UV absorption of furo[3,2-g] Current time information in Oskarshamn, SE.benzofuran derivatives makes them theoretically suitable for such applications, although specific studies detailing their performance as brightening agents are not prevalent in the reviewed literature.

The sensing capabilities of the related furo[3,2-c]coumarin isomer for the detection of ferric ions are detailed in the table below, illustrating the potential of this class of heterocyclic systems in chemical sensing.

Sensor CompoundTarget IonFluorescence Quantum Yield (ΦF)Detection LimitBinding Stoichiometry (Sensor:Ion)Reference
2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-oneFe³⁺0.481.93 µM1:2 semanticscholar.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.